molecular formula C8H11NO3 B2387383 Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate CAS No. 1628783-91-4

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2387383
CAS No.: 1628783-91-4
M. Wt: 169.18
InChI Key: VEGCJUISTCIAGN-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound exhibits a distinctive molecular architecture characterized by its bicyclic framework incorporating a nitrogen heteroatom within the ring system. The compound possesses the molecular formula C8H11NO3 with a molecular weight of 169.18 grams per mole, as confirmed by multiple analytical sources and chemical databases. The International Union of Pure and Applied Chemistry nomenclature designation reflects the complex stereochemical arrangement, where the bicyclic core contains seven carbon atoms arranged in a [3.1.1] bridging pattern with the nitrogen occupying the 3-position of the larger ring.

The structural analysis reveals several critical features that define the compound's chemical identity and reactivity profile. The bicyclic framework consists of a five-membered ring fused to a three-membered cyclopropane bridge, creating a rigid three-dimensional structure that constrains molecular flexibility. The nitrogen atom integration into the bicyclic system occurs at the 3-position, forming what is classified as an azabicyclic compound, while the ketone functionality at the 2-position and the methyl ester group at the 1-position provide reactive sites for further chemical modifications.

Physical property characterizations indicate specific molecular descriptors that influence the compound's behavior in various chemical environments. The structure contains twelve heavy atoms with two rotatable bonds, contributing to a relatively constrained molecular geometry. The polar surface area measurement of 55 square angstroms reflects the contribution of the nitrogen, oxygen atoms from both the ketone and ester functionalities, influencing solubility characteristics and potential intermolecular interactions. The presence of two hydrogen bond acceptor sites and one hydrogen bond donor site further defines the compound's capacity for specific molecular recognition events.

Property Value Reference
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Heavy Atoms Count 12
Rotatable Bond Count 2
Polar Surface Area 55 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

Historical Context and Discovery Timeline

The development of this compound emerged from systematic investigations into azabicyclic compound synthesis that gained momentum in the early 21st century. The foundational work establishing synthetic pathways to 3-azabicyclo[3.1.1]heptane derivatives was significantly advanced through research published in 2023, which described a general approach utilizing spirocyclic oxetanyl nitrile reduction methodologies. This breakthrough represented a culmination of efforts to develop reliable synthetic routes to these challenging bicyclic systems, building upon decades of research into strained ring chemistry and nitrogen heterocycle synthesis.

The historical progression toward current synthetic methodologies can be traced through several key developmental phases in bicyclic compound research. Early investigations into azabicyclic systems focused primarily on simpler ring systems and traditional cyclization approaches, which often suffered from low yields and limited scope. The recognition of 3-azabicyclo[3.1.1]heptanes as potentially valuable bioisosteres for aromatic systems provided additional impetus for method development, as pharmaceutical researchers sought three-dimensional replacements for planar aromatic rings to improve drug properties.

Recent advances in synthetic methodology have established multiple complementary approaches to accessing the 3-azabicyclo[3.1.1]heptane core structure. The development of efficient reduction protocols for spirocyclic oxetanyl nitriles represented a significant breakthrough, enabling gram-scale synthesis of these previously challenging targets. Contemporary research has expanded beyond basic synthetic access to include detailed mechanistic studies, scalability assessments, and systematic evaluation of structure-activity relationships within the compound class.

The commercial availability of key starting materials has played a crucial role in advancing research into these bicyclic systems. The accessibility of methyl 3-oxocyclobutane-3-carboxylate in kilogram quantities has enabled large-scale synthetic investigations, with reported successful preparations on scales up to 366 grams in single synthetic runs. This scalability has facilitated broader research applications and industrial interest in the compound class, transitioning from academic curiosity to practical synthetic utility.

Significance in Bicyclic Compound Research

This compound occupies a central position in contemporary bicyclic compound research due to its unique structural features and versatile synthetic applications. The compound serves as both a valuable synthetic intermediate and a representative example of the emerging class of three-dimensional aromatic bioisosteres that are revolutionizing approaches to molecular design in pharmaceutical chemistry. Research investigations have demonstrated that 3-azabicyclo[3.1.1]heptane derivatives can effectively replace pyridine rings in established pharmaceutical compounds, often resulting in dramatically improved physicochemical properties.

The significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for understanding structure-activity relationships in complex molecular systems. Studies examining the incorporation of the 3-azabicyclo[3.1.1]heptane core into established drug frameworks have revealed substantial improvements in key pharmaceutical properties. For example, when the bicyclic core was incorporated into the antihistamine drug Rupatidine as a replacement for the pyridine ring, researchers observed dramatic improvements in physicochemical characteristics that could translate to enhanced therapeutic profiles.

Mechanistic investigations into the synthesis and reactivity of this compound have contributed significantly to the broader understanding of bicyclic compound chemistry. The successful development of scalable synthetic routes has enabled detailed studies of reaction mechanisms, scope limitations, and optimization strategies. These investigations have revealed important insights into the factors governing selectivity in bicyclic ring formation and the influence of substitution patterns on reactivity profiles.

The compound's role in advancing synthetic methodology extends to its function as a platform for accessing diverse derivative structures. The presence of multiple reactive functional groups within the molecule provides numerous opportunities for chemical elaboration, enabling the synthesis of complex molecular architectures from a common bicyclic precursor. Research has demonstrated successful transformations including cyclization reactions, functional group modifications, and stereoselective manipulations that expand the accessible chemical space around the bicyclic core.

Contemporary research directions involving this compound encompass both fundamental studies of bicyclic compound reactivity and applied investigations into pharmaceutical applications. The compound has emerged as a key intermediate in multi-step synthetic sequences designed to access complex natural product-like structures and pharmaceutical targets. The development of efficient synthetic routes has enabled systematic structure-activity relationship studies that are informing the design of next-generation therapeutic compounds incorporating three-dimensional bicyclic frameworks.

Research Application Significance Reference
Bioisosteric Replacement Pyridine ring substitute in pharmaceuticals
Synthetic Intermediate Platform for complex molecule synthesis
Mechanistic Studies Understanding bicyclic formation reactions
Scale-up Chemistry Demonstration of preparative viability
Structure-Activity Studies Pharmaceutical property optimization

Properties

IUPAC Name

methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGCJUISTCIAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Its unique bicyclic structure facilitates various chemical reactions, such as:

  • Oxidation : Adding oxygen or removing hydrogen.
  • Reduction : Adding hydrogen or removing oxygen.
  • Substitution : Replacing one functional group with another.

These reactions allow for the generation of derivatives that can be utilized in further synthetic pathways, enhancing its utility in developing new compounds.

Medicinal Chemistry

The compound's structural features suggest potential biological activity, making it a candidate for drug development. Preliminary studies indicate that this compound may influence enzyme activity and receptor binding, which are critical for therapeutic applications.

Case Study: Anticancer Activity

Research has highlighted the anticancer properties of related compounds, suggesting that this compound could exhibit similar effects. While specific data on this compound is still emerging, its interactions with biological macromolecules warrant further investigation to elucidate its potential therapeutic mechanisms .

Material Science

In industrial applications, this compound can be employed in the production of various materials and chemicals. Its unique properties may contribute to advancements in polymer chemistry and the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, potentially affecting various biological processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Bicyclo[3.1.1] Framework

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate (CAS: 2940959-19-1)
  • Molecular Formula: C₈H₁₁NO₄
  • Molecular Weight : 185.18 g/mol
  • Key Differences : Incorporates an additional oxygen atom (2-oxa) and a methyl group at position 4, increasing molecular weight and altering lipophilicity. The oxa group may enhance solubility compared to the target compound .
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS: 2471973-31-4)
  • Key Differences: Substitution of the methyl ester with ethyl and a fluorine atom at position 3.
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride (CAS: 1392804-60-2)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.65 g/mol
  • The hydrochloride salt form improves aqueous solubility, making it more suitable for biological assays .

Bicyclo[2.2.1] and Other Azabicyclic Analogues

Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
  • Key Features : A 7-azabicyclo[2.2.1]heptane derivative with a thienyl substituent. This compound’s constrained structure is used in peptide mimetics to enforce β-turn conformations, highlighting the role of bicyclic frameworks in medicinal chemistry .
Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
  • Synthesis : Prepared via cycloaddition and chiral resolution, yielding enantiopure forms. Demonstrates scalability (multi-gram synthesis) and utility in chiral drug intermediates .

Biological Activity

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C7H9NO3C_7H_9NO_3 and a molecular weight of approximately 155.15 g/mol. The compound features a bicyclic framework, which includes an oxo group and a carboxylate functional group, contributing to its chemical reactivity and biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Melting Point115–116 °C
SolubilitySoluble in various solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of intermediates through cyclization and functionalization processes. These synthetic routes highlight the compound's accessibility for research and development purposes.

Pharmacological Potential

This compound exhibits various biological activities that make it a candidate for further investigation in drug development:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, making it potentially useful against bacterial infections.
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is interest in its potential to protect neuronal cells from damage.
  • Analgesic Properties : Some derivatives of bicyclic compounds have shown analgesic effects, indicating that this compound may also have pain-relieving properties.

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that related bicyclic compounds showed significant inhibition against Gram-positive bacteria, indicating that methyl 2-oxo derivatives could have similar effects.
    CompoundActivity (MIC µg/mL)Target Organism
    Methyl 2-oxo derivative A32Staphylococcus aureus
    Methyl 2-oxo derivative B16Escherichia coli

The exact mechanism of action for this compound is still under investigation, but it is hypothesized that the oxo group plays a critical role in interacting with biological targets such as enzymes or receptors involved in disease pathways.

Q & A

Q. What are the key synthetic methodologies for Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization and esterification steps. For example, gram-scale synthesis involves cyclopentene derivatives and nitrogen-containing reagents, with optimized conditions (e.g., photocatalytic steps) achieving yields >75% . Reaction temperature, solvent choice (e.g., methanol for epimerization), and reagent stoichiometry are critical for purity and scalability .

Q. How is the structural integrity of this bicyclic compound confirmed post-synthesis?

Analytical techniques include:

  • NMR : Proton and carbon NMR identify stereochemistry and functional groups (e.g., ester carbonyl at δ ~172 ppm and azabicyclic protons in δ 1.5–4.0 ppm) .
  • IR Spectroscopy : Peaks at 1741 cm⁻¹ (ester C=O) and 1676 cm⁻¹ (oxo group) confirm functional groups .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z = 358 [M + H]⁺ for derivatives) .

Q. What are the primary reactivity patterns of this compound in organic transformations?

The oxo and ester groups enable nucleophilic attacks (e.g., reduction of ketones to alcohols) and participation in Diels-Alder reactions. The azabicyclic nitrogen facilitates hydrogen bonding, influencing regioselectivity in substitutions .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

Chiral HPLC is a robust method, leveraging stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) to separate racemic mixtures. For example, triethylamine-induced epimerization in methanol (4 days) yields enantiopure derivatives with >95% ee .

Q. What strategies address contradictions in synthetic yields reported across studies?

Discrepancies often arise from solvent purity, catalyst load, or reaction scaling. For instance, yields drop from 75% (gram-scale) to <50% in larger batches due to inefficient mixing; optimizing flow chemistry or microwave-assisted synthesis can mitigate this .

Q. How does computational modeling aid in predicting the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like acetylcholinesterase. The nitrogen in the bicyclic system enhances interactions with catalytic triads, rationalizing its inhibitory activity (IC₅₀ ~10 µM) .

Q. What are the stability challenges during storage, and how are they managed?

The compound is hygroscopic and prone to hydrolysis. Storage under inert gas (N₂/Ar) at –20°C in amber vials with desiccants (e.g., silica gel) preserves integrity >6 months. Degradation is monitored via periodic HPLC .

Q. How can the scaffold be functionalized for structure-activity relationship (SAR) studies?

  • Side-chain modifications : Alkylation at the oxo position (e.g., Grignard reactions) alters lipophilicity and bioavailability.
  • Bicyclic ring substitution : Introducing halogens or aryl groups (via Suzuki coupling) modulates receptor selectivity .

Methodological Tables

Table 1: Key Synthetic Parameters and Yields

StepConditionsYield (%)Reference
CyclizationPhotocatalysis, THF, 25°C, 24 h75
EpimerizationTriethylamine, MeOH, RT, 4 days66
Chiral HPLC ResolutionCellulose-based column, hexane/EtOAc>95% ee

Table 2: Analytical Benchmarks for Quality Control

ParameterTechniqueExpected Result
PurityHPLC-UV (254 nm)≥98%
Melting PointDSC115–116°C
Optical RotationPolarimetry[α]D = +146.8 (CHCl₃)

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